molecular formula C11H10ClNO B1454018 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole CAS No. 70680-56-7

2-(2-Chloroethyl)-5-phenyl-1,3-oxazole

Cat. No. B1454018
CAS RN: 70680-56-7
M. Wt: 207.65 g/mol
InChI Key: FYRYDSVGRXCULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” is a complex organic compound. It likely contains a 1,3-oxazole ring, which is a five-membered aromatic ring with two heteroatoms (one nitrogen and one oxygen). The “2-(2-Chloroethyl)” part suggests a 2-chloroethyl group attached to this ring, and “5-phenyl” indicates a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached as well .


Synthesis Analysis

While the specific synthesis pathway for “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” is not available, similar compounds are often synthesized through nucleophilic substitution or condensation reactions . For instance, 2-chloroethyl ethanol, an important intermediate of pharmaceutical chemicals, can be prepared from diglycol .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” would likely be determined using techniques such as X-ray diffraction, as is done for similar compounds . The compound likely has a complex three-dimensional structure due to the presence of the aromatic rings and the 2-chloroethyl group .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” would likely depend on the specific conditions and reactants present. For instance, organophosphate compounds, which are structurally similar, can undergo a variety of reactions, including hydrolysis and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” would likely be determined using a variety of analytical techniques. For similar compounds, properties such as density, melting point, boiling point, and solubility are often reported .

Scientific Research Applications

Therapeutic Potential of Oxazole Derivatives

Oxazole derivatives, characterized by a five-membered heterocyclic ring system containing oxygen and nitrogen, are explored for their vast pharmacological potentials. These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory effects. Their flexible structural nature allows for various molecular targets, making them attractive scaffolds for developing new therapeutic agents (Kaur et al., 2018).

Applications in Material Science

Oxazole derivatives are also significant in material science, particularly in the development of plastic scintillators. These scintillators, when doped with oxazole-based luminescent dyes, show enhanced optical transparency, thermal stability, and resistance to radiation damage. This improvement in properties is crucial for applications requiring high-performance radiation detection materials (Salimgareeva & Kolesov, 2005).

Synthetic and Chemical Transformations

The synthesis and transformation of oxazole derivatives, including the exploration of 4-phosphorylated 1,3-azoles, reveal a broad range of chemical properties and applications. These derivatives are characterized by their insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative, and other types of activity. Such diversity in functionality underscores the importance of oxazole derivatives in developing compounds with varied biological activities (Abdurakhmanova et al., 2018).

Safety And Hazards

The safety and hazards associated with “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” would depend on its specific physical and chemical properties. Similar compounds, such as 2-chloroethyl chloroformate, are known to be hazardous and can cause severe skin burns and eye damage .

Future Directions

The future research directions for “2-(2-Chloroethyl)-5-phenyl-1,3-oxazole” would likely depend on its applications. For instance, if it’s a flame retardant, research might focus on its environmental impact and potential alternatives .

properties

IUPAC Name

2-(2-chloroethyl)-5-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRYDSVGRXCULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-5-phenyl-1,3-oxazole

CAS RN

70680-56-7
Record name 2-(2-chloroethyl)-5-phenyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole
Reactant of Route 3
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole
Reactant of Route 4
Reactant of Route 4
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole
Reactant of Route 5
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole
Reactant of Route 6
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.